3-(benzylamino)-1-(4-chlorobenzyl)pyrazin-2(1H)-one
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Overview
Description
3-(benzylamino)-1-(4-chlorobenzyl)pyrazin-2(1H)-one is a chemical compound that belongs to the class of pyrazinones Pyrazinones are known for their diverse biological activities and are often explored for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylamino)-1-(4-chlorobenzyl)pyrazin-2(1H)-one typically involves the following steps:
Formation of the pyrazinone core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the benzylamino group: This step involves the reaction of the pyrazinone core with benzylamine in the presence of a suitable catalyst.
Introduction of the 4-chlorobenzyl group: The final step involves the reaction of the intermediate compound with 4-chlorobenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(benzylamino)-1-(4-chlorobenzyl)pyrazin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzylamino and 4-chlorobenzyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions can be facilitated by the use of nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazinone derivatives, while reduction may result in the formation of reduced amine derivatives.
Scientific Research Applications
3-(benzylamino)-1-(4-chlorobenzyl)pyrazin-2(1H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(benzylamino)-1-(4-chlorobenzyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzylamino)-1-(4-methylbenzyl)pyrazin-2(1H)-one
- 3-(benzylamino)-1-(4-fluorobenzyl)pyrazin-2(1H)-one
- 3-(benzylamino)-1-(4-bromobenzyl)pyrazin-2(1H)-one
Uniqueness
3-(benzylamino)-1-(4-chlorobenzyl)pyrazin-2(1H)-one is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(benzylamino)-1-[(4-chlorophenyl)methyl]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c19-16-8-6-15(7-9-16)13-22-11-10-20-17(18(22)23)21-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYYEGLMJLBXAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=CN(C2=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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